molecular formula C16H23BrN2O2 B12443396 1-Boc-3-(3-bromo-phenylamino)-piperidine CAS No. 887584-15-8

1-Boc-3-(3-bromo-phenylamino)-piperidine

Cat. No.: B12443396
CAS No.: 887584-15-8
M. Wt: 355.27 g/mol
InChI Key: SVYRSMAAZQQJIN-UHFFFAOYSA-N
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Description

1-Boc-3-(3-bromo-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a 3-bromo-phenylamino group attached to the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-bromo-phenylamino)-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amination Reaction: The protected piperidine is then subjected to an amination reaction with 3-bromoaniline. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-bromo-phenylamino)-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the Boc protecting group, typically using acidic conditions.

    Oxidation Reactions: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

    Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Deprotected piperidine derivatives.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

1-Boc-3-(3-bromo-phenylamino)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-bromo-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The 3-bromo-phenylamino group can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

1-Boc-3-(3-bromo-phenylamino)-piperidine can be compared with other similar compounds such as:

    1-Boc-3-(4-bromo-phenylamino)-piperidine: Similar structure but with the bromine atom at the para position.

    1-Boc-3-(3-chloro-phenylamino)-piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-(3-methyl-phenylamino)-piperidine: Similar structure but with a methyl group instead of bromine.

Properties

IUPAC Name

tert-butyl 3-(3-bromoanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYRSMAAZQQJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723079
Record name tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-15-8
Record name 1,1-Dimethylethyl 3-[(3-bromophenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887584-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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